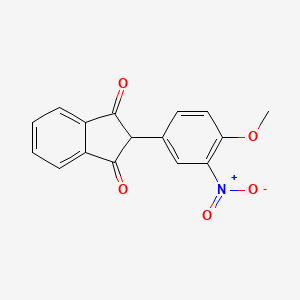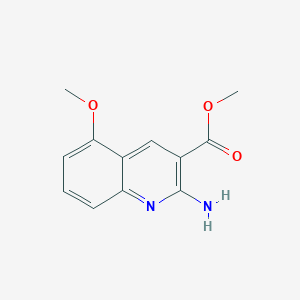![molecular formula C16H16O2 B13671852 5-Methoxy-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one](/img/structure/B13671852.png)
5-Methoxy-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one is an organic compound with the molecular formula C16H16O2. This compound is part of the naphthalene family and features a methoxy group attached to the naphthalene ring system. It is primarily used in research and development settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxy-substituted naphthalene derivative with a suitable cyclizing agent. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized chemical manufacturing facilities. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
化学反応の分析
Types of Reactions
5-Methoxy-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Methoxy-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Methoxy-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one involves its interaction with specific molecular targets. The methoxy group and the naphthalene ring system play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
5,6,8,9-Tetrahydrobenzocyclohepten-7-one: Shares a similar core structure but lacks the methoxy group.
4a,5,9,10,11,12-Hexahydro-6H-benzo[a]cyclohepta[hi]benzofuran: Another related compound with a different substitution pattern.
Uniqueness
5-Methoxy-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
特性
分子式 |
C16H16O2 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC名 |
5-methoxy-8,9,10,11-tetrahydrocyclohepta[a]naphthalen-7-one |
InChI |
InChI=1S/C16H16O2/c1-18-16-10-14-12(7-4-5-9-15(14)17)11-6-2-3-8-13(11)16/h2-3,6,8,10H,4-5,7,9H2,1H3 |
InChIキー |
XQFRHHDDZDUWJS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(CCCCC2=O)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


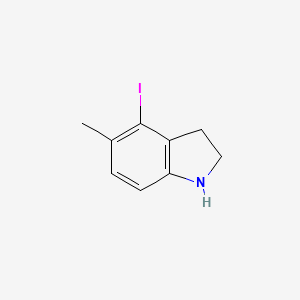
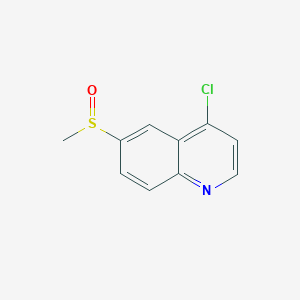
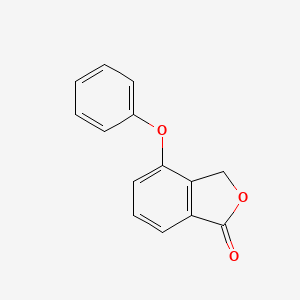
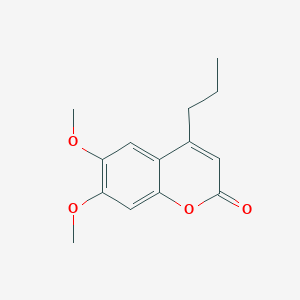
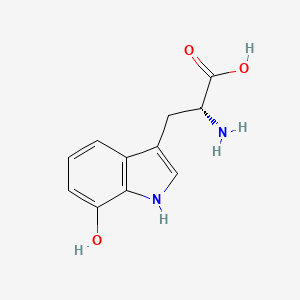
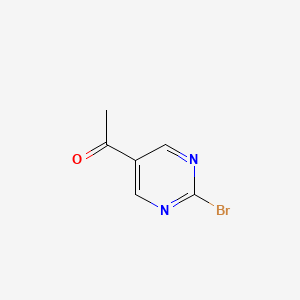
![3-Iodo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B13671809.png)
![3-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13671813.png)
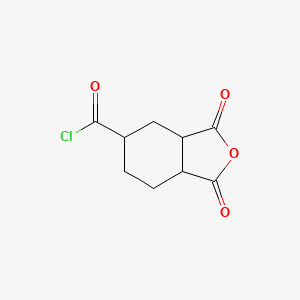
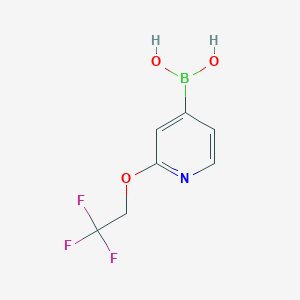
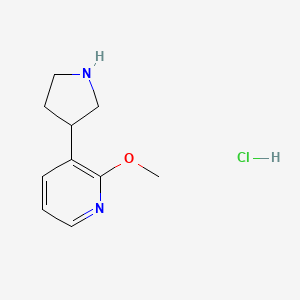
![2-(2-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13671839.png)
